molecular formula C15H16N2O4S B3505452 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide

4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide

Cat. No. B3505452
M. Wt: 320.4 g/mol
InChI Key: AVQJEMNEKDXSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide, also known as DMSO, is a compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. DMSO has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide is not fully understood, but it is thought to act as a free radical scavenger and a membrane stabilizer. It has also been shown to have anti-inflammatory and analgesic effects, making it useful in the treatment of certain conditions.
Biochemical and Physiological Effects
4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide has been found to have a variety of biochemical and physiological effects, including the ability to increase the permeability of cell membranes, enhance the activity of enzymes, and promote the differentiation of cells. It has also been shown to have antioxidant properties and to be effective in reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide in lab experiments is its ability to dissolve a wide range of compounds, making it a useful solvent for many different types of reactions. It is also relatively non-toxic and has a low risk of causing side effects. However, 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide can be unstable in certain conditions, and it may interfere with some assays or experiments.

Future Directions

There are many potential future directions for research involving 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide. One area of interest is the development of new drug delivery systems that use 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide as a vehicle. Another area of research is the study of the anti-inflammatory and analgesic effects of 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide, with the goal of developing new treatments for pain and inflammation. Additionally, 4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells.

Scientific Research Applications

4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide has been used in a wide range of scientific research applications, including as a solvent for chemical reactions, a cryoprotectant for cells and tissues, and a vehicle for drug delivery. It has also been used in the study of protein structure and function, as well as in the analysis of DNA and RNA.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-17(2)22(20,21)12-9-7-11(8-10-12)15(19)16-13-5-3-4-6-14(13)18/h3-10,18H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQJEMNEKDXSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.